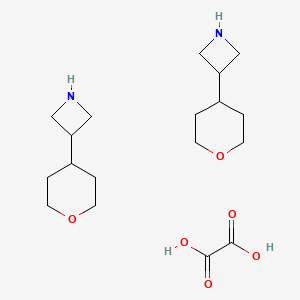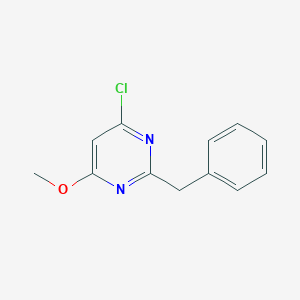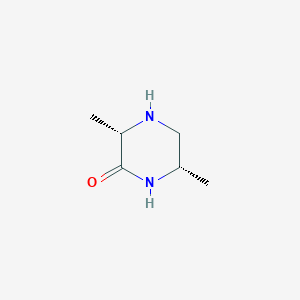
3-(Tetrahydro-2H-pyran-4-yl)azetidine hemioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxan-4-yl)azetidine hemioxalate is a chemical compound with the molecular formula C10H17NO5 and a molecular weight of 231.25 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and an oxane (tetrahydropyran) ring. The hemioxalate part of the compound indicates the presence of an oxalate group, which is a dicarboxylate anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(oxan-4-yl)azetidine hemioxalate, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized via intramolecular amination of organoboronates, providing azetidines through a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of 3-(oxan-4-yl)azetidine hemioxalate typically involves bulk custom synthesis and procurement . The process may include the use of advanced techniques such as microwave irradiation and electrocatalytic intramolecular hydroamination to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Oxan-4-yl)azetidine hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted azetidines.
Wissenschaftliche Forschungsanwendungen
3-(Oxan-4-yl)azetidine hemioxalate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(oxan-4-yl)azetidine hemioxalate involves its interaction with molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry . The oxane ring adds to its stability and reactivity, enabling it to interact with different biological targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidines: Five-membered nitrogen-containing heterocycles that share some reactivity characteristics with azetidines.
Piperidines: Six-membered nitrogen-containing heterocycles with applications in drug discovery and materials science.
Uniqueness
3-(Oxan-4-yl)azetidine hemioxalate stands out due to its combination of an azetidine ring and an oxane ring, providing unique reactivity and stability. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C18H32N2O6 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
oxalic acid;3-(oxan-4-yl)azetidine |
InChI |
InChI=1S/2C8H15NO.C2H2O4/c2*1-3-10-4-2-7(1)8-5-9-6-8;3-1(4)2(5)6/h2*7-9H,1-6H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
LHISBAZPDFIMKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C2CNC2.C1COCCC1C2CNC2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine](/img/structure/B14030709.png)



![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride](/img/structure/B14030726.png)


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,2S,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14030749.png)





![2-(2-Methoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14030778.png)
